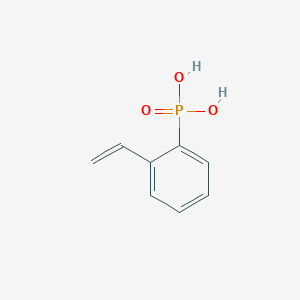
(2-Ethenylphenyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethenylphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenyl ring with an ethenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethenylphenyl)phosphonic acid typically involves the reaction of styrene with phosphorus pentachloride in a molar ratio of about 1:2 in the liquid phase. The resulting complex, 2-phenyl-ethylene phosphonic acid tetrachloride, is then hydrolyzed with water to yield the desired phosphonic acid . Another common method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound often employs continuous processes to ensure high yield and purity. The process involves the controlled addition of reactants and continuous distillation to remove by-products such as phosphorus oxychloride .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Ethenylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphinic acid derivatives.
Substitution: Substituted phenylphosphonic acids.
Applications De Recherche Scientifique
(2-Ethenylphenyl)phosphonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Ethenylphenyl)phosphonic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site . Additionally, it can alter cellular metabolism by interfering with phosphate transport and utilization .
Comparaison Avec Des Composés Similaires
Phosphinic acids: Similar in structure but with different oxidation states and reactivity.
Phosphonates: Share the phosphonic acid group but differ in the organic substituents attached to the phosphorus atom.
Uniqueness: (2-Ethenylphenyl)phosphonic acid is unique due to its ethenyl substituent, which imparts distinct reactivity and potential for functionalization compared to other phosphonic acids. This uniqueness makes it a valuable compound for specialized applications in various fields .
Propriétés
Numéro CAS |
31441-62-0 |
|---|---|
Formule moléculaire |
C8H9O3P |
Poids moléculaire |
184.13 g/mol |
Nom IUPAC |
(2-ethenylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H9O3P/c1-2-7-5-3-4-6-8(7)12(9,10)11/h2-6H,1H2,(H2,9,10,11) |
Clé InChI |
OVQLKUACUJJQGA-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


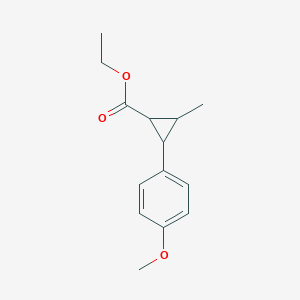

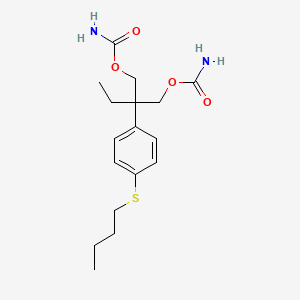

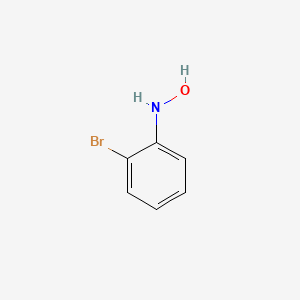
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
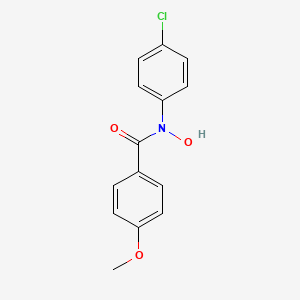

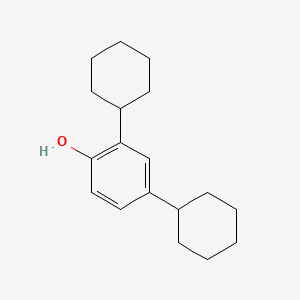
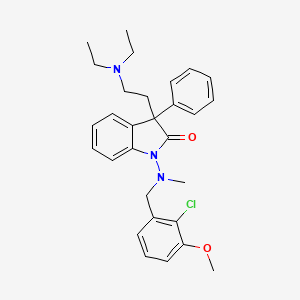


![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
